2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
The compound 2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone features a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at the 5-position and a thioether-linked 4-methylpiperidin-1-yl ethanone moiety. The 3,4-dimethylphenyl group introduces steric bulk and electron-donating effects, which may influence physicochemical properties and biological interactions compared to derivatives with halogenated or nitro-substituted aryl groups.
Properties
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-6-8-21(9-7-12)16(22)11-24-18-20-19-17(23-18)15-5-4-13(2)14(3)10-15/h4-5,10,12H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERDCMQVQOHWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a member of the oxadiazole family, known for their diverse biological activities. This article aims to synthesize existing research findings related to its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄OS
- Molecular Weight : 302.38 g/mol
- CAS Number : 52838-39-8
This compound features a 1,3,4-oxadiazole moiety, which has been widely studied for its pharmacological potential.
Biological Activity Overview
The biological activities of oxadiazole derivatives have been extensively documented. The specific compound exhibits several notable activities:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure can demonstrate significant antimicrobial effects. A study evaluating various oxadiazole derivatives found that they exhibited potent activity against a range of bacteria and fungi. For instance, compounds similar to the one in focus showed effectiveness against Staphylococcus aureus and Candida albicans , with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Properties
Oxadiazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation markers in cell cultures .
Anticancer Potential
The anticancer activity of oxadiazoles has garnered attention due to their ability to interfere with cancer cell proliferation. For example, a derivative structurally related to our compound was found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that this inhibition occurs through apoptosis induction and cell cycle arrest at the G2/M phase .
Research Findings and Case Studies
The mechanisms underlying the biological activities of 2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involve:
- Targeting Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Cell Cycle Modulation : It appears to affect cell cycle progression in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that oxadiazoles can mitigate oxidative stress by scavenging ROS.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of the oxadiazole ring. Key synthetic methods include:
- Formation of Oxadiazole : The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or aldehydes under acidic conditions.
- Thioether Formation : The thioether linkage is introduced by reacting the oxadiazole with thiol compounds.
- Piperidine Substitution : The final step often involves attaching the piperidine moiety to the ethyl chain, which can be achieved through nucleophilic substitution reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar oxadiazole compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds like 2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone have shown promising results in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression .
Neuroprotective Effects
There is emerging evidence that certain oxadiazole derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Antimicrobial Activity
A study published in the Turkish Journal of Chemistry evaluated several 1,3,4-oxadiazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that modifications to the aromatic rings significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In a recent investigation, a series of oxadiazole derivatives were tested against various cancer cell lines, including breast and lung cancer models. The study found that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutic agents. The most effective compounds demonstrated IC50 values in the low micromolar range .
Applications in Drug Development
Given its diverse biological activities, 2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a candidate for further development as a therapeutic agent in several areas:
- Antimicrobial Agents : With rising antibiotic resistance, new antimicrobial agents are urgently needed. Oxadiazole derivatives could fill this gap.
- Cancer Therapeutics : The potential to develop more effective anticancer drugs based on this compound's structure could lead to better treatment options with fewer side effects.
- Neurological Disorders : Investigating the neuroprotective effects may open avenues for treating diseases like Alzheimer's and Parkinson's.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 4g ) increase molecular weight and melting points compared to electron-donating groups (e.g., methyl in the target compound) .
- The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity (predicted XLogP3 ~2.8) compared to halogenated analogs .
Variations in the Ketone Moiety
The 4-methylpiperidin-1-yl group in the target compound distinguishes it from analogs with aryl or heterocyclic ketones:
Key Observations :
- Piperidine-based ketones (e.g., target compound) may improve blood-brain barrier penetration due to increased basicity .
- Aryl ketones (e.g., phenyl in ) are associated with antifungal activity, suggesting the target compound’s piperidine group could modulate selectivity.
Cytotoxicity
- 4a–g derivatives : Cytotoxicity correlates with substituent electronegativity; 4g (4-nitrophenyl) showed the highest activity against cancer cells .
- Target compound : The 3,4-dimethylphenyl group may reduce cytotoxicity compared to nitro-substituted analogs due to decreased electron-withdrawing effects.
Antioxidant Potential
- Imidazole-oxadiazole hybrids (e.g., Scheme 22c in ) exhibit DPPH radical scavenging comparable to ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
